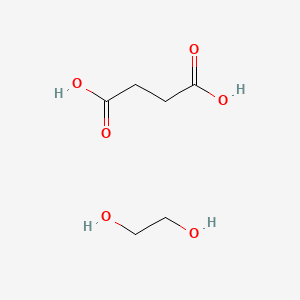

butanedioic acid;ethane-1,2-diol

Übersicht

Beschreibung

butanedioic acid;ethane-1,2-diol is a type of polyester formed through the polycondensation reaction between succinic acid and ethylene glycol. This polymer is known for its biodegradability and is used in various applications due to its favorable mechanical and thermal properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of succinic acid ethyleneglycol polymer typically involves a polycondensation reaction between succinic acid and ethylene glycol. The reaction can proceed in the absence of foreign catalysts and solvents, relying on self-catalysis by the reactants themselves . The reaction conditions often include elevated temperatures to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this polymer may involve the use of catalysts such as titanium tetraisopropoxide to enhance the reaction rate and yield . The process generally includes steps like esterification followed by polycondensation under reduced pressure to achieve high molecular weight polymers.

Analyse Chemischer Reaktionen

Types of Reactions: butanedioic acid;ethane-1,2-diol primarily undergoes esterification reactions during its synthesis. It can also participate in hydrolysis reactions, where the ester bonds are cleaved in the presence of water, leading to the formation of succinic acid and ethylene glycol .

Common Reagents and Conditions:

Esterification: Succinic acid and ethylene glycol are the primary reagents.

Hydrolysis: Water is the main reagent, and the reaction can occur under mild acidic or basic conditions.

Major Products:

Esterification: The major product is the succinic acid ethyleneglycol polymer.

Hydrolysis: The major products are succinic acid and ethylene glycol.

Wissenschaftliche Forschungsanwendungen

butanedioic acid;ethane-1,2-diol has a wide range of applications in scientific research and industry:

Wirkmechanismus

The mechanism of action of succinic acid ethyleneglycol polymer involves its biodegradation into succinic acid and ethylene glycol. This process can occur through hydrolysis, where water molecules break the ester bonds in the polymer chain . The resulting monomers can then be metabolized by microorganisms, contributing to the polymer’s biodegradability .

Vergleich Mit ähnlichen Verbindungen

Polybutylene succinate: Another biodegradable polyester with similar properties but synthesized using 1,4-butanediol instead of ethylene glycol.

Polyethylene succinate: A polymer similar to succinic acid ethyleneglycol polymer but with different mechanical properties due to the use of ethylene glycol.

Uniqueness: butanedioic acid;ethane-1,2-diol is unique due to its specific combination of succinic acid and ethylene glycol, which imparts distinct mechanical and thermal properties. Its biodegradability and biocompatibility make it particularly valuable in medical and environmental applications .

Biologische Aktivität

Butanedioic acid;ethane-1,2-diol, also known as succinic acid and ethylene glycol polyester, is a compound that has garnered attention for its diverse biological activities and applications. This article explores its biochemical properties, biodegradability, interactions with microorganisms, and potential applications in various fields such as medicine and environmental science.

Chemical Structure and Properties

Butanedioic acid (succinic acid) is a dicarboxylic acid with the formula , while ethane-1,2-diol (ethylene glycol) has the formula . When combined, they form a polyester through polycondensation reactions. This compound exhibits favorable mechanical and thermal properties, alongside notable biodegradability, making it suitable for various applications.

| Property | Description |

|---|---|

| Chemical Formula | |

| Molecular Weight | 118.09 g/mol (for the combined structure) |

| Biodegradability | High; can be degraded by microorganisms like Bacillus sp. |

| Applications | Bioplastics, cosmetics, pharmaceuticals |

Biodegradability

One of the primary biological activities of this compound is its biodegradability. Studies have shown that this compound can be effectively broken down by various microorganisms. For instance, Bacillus sp. has been identified as capable of degrading the ester bonds present in this polyester, leading to the release of succinic acid and ethylene glycol. This property is particularly valuable in environmental sustainability efforts, as it reduces plastic waste accumulation.

Metabolic Role

In biological systems, succinic acid plays a significant role as a metabolic intermediate. It is involved in the tricarboxylic acid (TCA) cycle, where it acts as a substrate for succinate dehydrogenase (SDH), an enzyme crucial for cellular respiration. SDH catalyzes the conversion of succinate to fumarate while participating in the mitochondrial electron transport chain . This enzymatic activity links succinate to energy production and reactive oxygen species (ROS) generation under certain conditions .

Environmental Impact

A study conducted on the degradation of this compound in soil environments demonstrated that microbial populations could effectively utilize this compound as a carbon source. The research indicated that after 30 days of exposure to soil bacteria, significant reductions in the polymer's mass were observed, confirming its potential for bioremediation applications.

Medical Applications

Research has also explored the use of this compound in medical formulations due to its biocompatibility and biodegradability. In vitro studies have shown that formulations containing this compound can enhance drug delivery through skin penetration. For example, when used as a solvent for estradiol in transdermal patches, it exhibited improved permeation compared to other solvents like propylene glycol .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Microbial Degradation: Microorganisms such as Bacillus sp. can effectively degrade this polyester by cleaving ester linkages.

- Metabolic Significance: As an intermediate in the TCA cycle, succinic acid contributes to energy metabolism and cell signaling pathways .

- Pharmaceutical Applications: Its ability to enhance drug delivery systems makes it a candidate for developing more effective transdermal therapies .

Eigenschaften

IUPAC Name |

butanedioic acid;ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4.C2H6O2/c5-3(6)1-2-4(7)8;3-1-2-4/h1-2H2,(H,5,6)(H,7,8);3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJVOPINBJQWMNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)O.C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37340-09-3, 9041-79-6, 25569-53-3 | |

| Record name | Polyethylene glycol succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37340-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, polymer with α-hydro-ω-hydroxypoly(oxy-1,2-ethanediyl) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9041-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol-succinic acid copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25569-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60948459 | |

| Record name | Butanedioic acid--ethane-1,2-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25569-53-3 | |

| Record name | Butanedioic acid, polymer with 1,2-ethanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025569533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, polymer with 1,2-ethanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid--ethane-1,2-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.